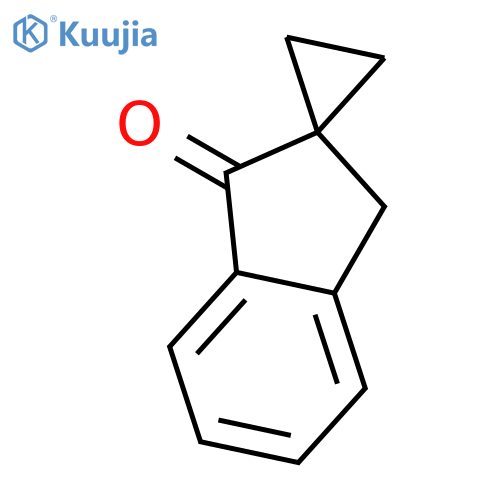Cas no 22228-23-5 (Spirocyclopropane-1,2'-indan-1'-one)

22228-23-5 structure
商品名:Spirocyclopropane-1,2'-indan-1'-one
Spirocyclopropane-1,2'-indan-1'-one 化学的及び物理的性質
名前と識別子
-
- Spiro[cyclopropane-1,2'-indan]-1'-one
- spiro(indan-1-one-2,1'-cyclopropane)
- F21339
- Spiro[cyclopropane-1,2'-inden]-1'(3'H)-one
- Spiro[3H-indene-2,1'-cyclopropane]-1-one
- 22228-23-5
- starbld0018381
- EN300-3035547
- 1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one
- SCHEMBL11500029
- 1',3'-dihydrospiro[cyclopropane-1,2'-inden]-3'-one
- Spiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-one
- Spirocyclopropane-1,2'-indan-1'-one
-
- MDL: MFCD21877680
- インチ: InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2
- InChIKey: GKZPWJCAKGHVSS-UHFFFAOYSA-N
- ほほえんだ: C1CC12CC3=CC=CC=C3C2=O
計算された属性
- せいみつぶんしりょう: 158.073164938g/mol
- どういたいしつりょう: 158.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.1Ų
Spirocyclopropane-1,2'-indan-1'-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM213280-1g |
Spiro[cyclopropane-1,2'-inden]-1'(3'H)-one |
22228-23-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
| TRC | S682985-1g |
Spiro[cyclopropane-1,2'-indan]-1'-one |
22228-23-5 | 1g |
$ 1650.00 | 2023-09-06 | ||
| Enamine | EN300-3035547-1g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |
22228-23-5 | 95% | 1g |
$1057.0 | 2023-09-05 | |
| Enamine | EN300-3035547-1.0g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |
22228-23-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-3035547-10.0g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |
22228-23-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
| Enamine | EN300-3035547-0.1g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |
22228-23-5 | 95.0% | 0.1g |
$366.0 | 2025-03-19 | |
| Enamine | EN300-3035547-0.5g |
1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one |
22228-23-5 | 95.0% | 0.5g |
$824.0 | 2025-03-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-472666-500mg |
Spiro[cyclopropane-1,2'-indan]-1'-one, |
22228-23-5 | 500mg |
¥2708.00 | 2023-09-05 | ||
| 1PlusChem | 1P00C3AB-250mg |
Spiro[cyclopropane-1,2'-indan]-1'-one |
22228-23-5 | 95% | 250mg |
$710.00 | 2023-12-18 | |
| TRC | S682985-100mg |
Spiro[cyclopropane-1,2'-indan]-1'-one |
22228-23-5 | 100mg |
$ 184.00 | 2023-09-06 |
Spirocyclopropane-1,2'-indan-1'-one 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
22228-23-5 (Spirocyclopropane-1,2'-indan-1'-one) 関連製品
- 17496-14-9(2-methylindan-1-one)
- 1133-72-8(2-Acetyl-1H-indene-1,3(2H)-dione)
- 1785-95-1(2-Benzoyl-1,3-indandione)
- 10474-32-5(1H-Inden-1-one,2,3-dihydro-2-methyl-2-phenyl-)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
